6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
Description
The compound 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide (CAS: 866134-32-9, Molecular Formula: C₁₂H₁₇N₃O₆S₂) is a benzoxazine derivative characterized by two sulfonyl groups (ethylsulfonyl and methylsulfonyl) and a carbohydrazide functional group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research . It is classified as an experimental compound under the Toxic Substances Control Act (TSCA) exemption for R&D purposes, with handling governed by GHS safety protocols .
Properties
IUPAC Name |
6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6S2/c1-3-23(19,20)8-4-5-10-9(6-8)15(22(2,17)18)7-11(21-10)12(16)14-13/h4-6,11H,3,7,13H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQUROIGJHGFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzoxazine ring followed by the introduction of the ethylsulfonyl and methylsulfonyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired functional groups are correctly positioned on the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have bioactive properties that make it useful in studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Substituent Variations in the Benzoxazine Core
The benzoxazine scaffold is highly modifiable, with substituents influencing reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Biological Activity
6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a compound belonging to the class of benzoxazines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on available research findings.
- Molecular Formula : C16H23N3O7S2
- Molecular Weight : 433.5 g/mol
- CAS Number : 866134-39-6
Anticancer Properties
Research has indicated that benzoxazine derivatives exhibit significant anticancer properties. A study on related compounds demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
- Mechanism of Action :
- Inhibition of tubulin polymerization.
- Induction of apoptosis through caspase activation.
- Modulation of the PI3K/Akt signaling pathway.
Antimicrobial Activity
Benzoxazine derivatives have shown promising antimicrobial activity against a range of pathogens. The compound's sulfonyl groups are believed to enhance its interaction with microbial targets.
- Activity Spectrum :
- Effective against Gram-positive and Gram-negative bacteria.
- Exhibits antifungal properties.
Neuropharmacological Effects
The compound has been evaluated for its effects on neurotransmitter systems, particularly its antagonistic activity on serotonin receptors. This property suggests potential applications in treating neurological disorders.
- Serotonin Receptor Interaction :
- Antagonism at the 5-HT3 receptor has been documented, indicating possible use in managing anxiety or nausea.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth, apoptosis induction | |
| Antimicrobial | Bactericidal and fungicidal properties | |
| Neuropharmacological | Serotonin receptor antagonism |
Case Study: Anticancer Evaluation
In a specific study involving this compound, researchers synthesized several derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the benzoxazine structure significantly influenced biological activity, with certain derivatives exhibiting IC50 values in the low micromolar range against breast and lung cancer cells.
Q & A
Q. What are the established synthetic routes for 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide, and what purification methods are recommended?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions at the benzoxazine core. For example, sulfonyl groups can be introduced via sulfonation of precursor compounds (e.g., using sulfonyl chlorides under basic conditions). A key step may parallel the synthesis of related benzoxazine derivatives, where ethylenediamine or hydrazine derivatives are reacted with esters or carbonyl intermediates to form the carbohydrazide moiety . Purification often employs column chromatography with optimized solvent systems (e.g., methanol/water gradients) or recrystallization from ethanol/water mixtures. Analytical HPLC with phosphate-buffered mobile phases (pH 5.5) is recommended for purity validation .
Q. How can researchers structurally characterize this compound to confirm its identity and purity?
- Methodological Answer :
- X-ray crystallography : Resolve the three-dimensional configuration, particularly the sp² hybridization of the benzoxazine nitrogen and sulfonyl group geometry, as demonstrated in structurally analogous compounds .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethylsulfonyl vs. methylsulfonyl groups) and hydrazide proton coupling patterns.
- Mass spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., C₁₄H₂₀N₄O₆S₂) and detect isotopic patterns for sulfur atoms.
Advanced Research Questions
Q. What experimental strategies are used to evaluate the potassium channel-activating potential of this compound, and how do structural modifications impact activity?
- Methodological Answer :
- In vitro assays : Patch-clamp electrophysiology on vascular smooth muscle cells to measure hyperpolarization responses. Compare potency to reference activators like YM934 .
- Structure-activity relationship (SAR) : Introduce substituents at the 2-position (e.g., hydroxyl or nitrato groups) to assess effects on solubility and duration of action. Planar sp² hybridization at the benzoxazine nitrogen, as seen in X-ray studies, correlates with enhanced activity .
- In vivo models : Administer to spontaneously hypertensive rats (SHRs) and monitor mean arterial pressure (MAP) reduction. Dose-response curves can differentiate contributions from potassium channel activation vs. nitric oxide release (if nitrato groups are present) .
Q. How can contradictions in receptor-binding data (e.g., imidazoline vs. adrenergic receptor affinities) be resolved for this compound?
- Methodological Answer :
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-clonidine for α₂-adrenergic receptors) to measure IC₅₀ values in the presence of varying compound concentrations. Cross-validate with tissue-specific receptor expression profiles .
- Functional studies : Isolate contributions by employing selective antagonists (e.g., efaroxan for imidazoline I₁ receptors) in ex vivo aortic ring assays. Discordant results may arise from tissue-specific receptor coupling or metabolite interference .
Q. What computational approaches are suitable for predicting the metabolic stability of this compound?
- Methodological Answer :
- Density functional theory (DFT) : Calculate bond dissociation energies for labile groups (e.g., sulfonyl or hydrazide moieties) to predict oxidative metabolism.
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots.
- In silico ADME tools : Use platforms like SwissADME to estimate solubility (logP) and permeability, critical for optimizing bioavailability .
Methodological Challenges & Solutions
Q. How can researchers address solubility limitations during in vitro testing of this compound?
- Methodological Answer :
- Co-solvent systems : Use DMSO/water mixtures (<1% DMSO) to maintain compound stability. For hydrazide derivatives, adjust pH to enhance ionization (e.g., pH 7.4 for carboxylate solubility) .
- Prodrug design : Introduce hydroxyl or amine groups at the 2-position, as seen in structurally related benzoxazines, to improve aqueous solubility without compromising activity .
Q. What strategies are recommended for resolving spectral overlaps in NMR analysis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
